molecular formula C28H32N2O5 B11187048 10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11187048
M. Wt: 476.6 g/mol
InChI Key: AJJBNEMSLBQOOG-UHFFFAOYSA-N
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Description

10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include a temperature range of 100-150°C and a reaction time of 10-30 minutes .

Industrial Production Methods

The use of silica-supported fluoroboric acid as a catalyst ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of various dibenzo[b,e][1,4]diazepin derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

Biologically, the compound has shown potential as an anxiolytic agent. Studies have demonstrated its ability to bind to the benzodiazepine binding site on GABA_A receptors, leading to anxiolytic effects .

Medicine

In medicine, the compound’s antioxidant properties make it a candidate for the development of new therapeutic agents for oxidative stress-related conditions. Its anxiolytic effects also make it a potential treatment for anxiety disorders .

Industry

Industrially, the compound can be used in the development of new materials with specific chemical properties. Its unique structure allows for the creation of materials with enhanced stability and reactivity .

Mechanism of Action

The compound exerts its effects primarily through its interaction with the GABA_A receptors in the central nervous system. By binding to the benzodiazepine binding site, it enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibits unique structural features, such as the presence of the cyclopropylcarbonyl and trimethoxyphenyl groups. These features contribute to its distinct chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C28H32N2O5

Molecular Weight

476.6 g/mol

IUPAC Name

5-(cyclopropanecarbonyl)-9,9-dimethyl-6-(2,4,5-trimethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H32N2O5/c1-28(2)14-19-25(21(31)15-28)26(17-12-23(34-4)24(35-5)13-22(17)33-3)30(27(32)16-10-11-16)20-9-7-6-8-18(20)29-19/h6-9,12-13,16,26,29H,10-11,14-15H2,1-5H3

InChI Key

AJJBNEMSLBQOOG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4CC4)C5=CC(=C(C=C5OC)OC)OC)C(=O)C1)C

Origin of Product

United States

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